molecular formula C6H4F3IN2 B1400585 5-Iodo-6-(trifluoromethyl)pyridin-2-amine CAS No. 1227596-12-4

5-Iodo-6-(trifluoromethyl)pyridin-2-amine

Cat. No. B1400585
M. Wt: 288.01 g/mol
InChI Key: OQZVGYFPJGTYPR-UHFFFAOYSA-N
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Description

5-Iodo-6-(trifluoromethyl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-IT or PAL-544 and is a member of the pyridine family of compounds. 5-IT has been found to have a wide range of applications, including use in scientific research and medical studies.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, including 5-Iodo-6-(trifluoromethyl)pyridin-2-amine, were synthesized and evaluated for their anticancer activity. These compounds showed promising bioactivity against various cancer cell lines, such as lung, breast, prostate, and cervical cancer at micro-molar concentration (Chavva et al., 2013).

Chemical Synthesis and Structural Characterization

  • The compound has been used in the synthesis and structural characterization of novel interaction products. For example, the formation of an n–σ* complex with molecular iodine in a specific reaction was studied, showcasing its potential in chemical synthesis and analysis (Chernov'yants et al., 2011).

Applications in Organic Synthesis

  • 5-Iodo-6-(trifluoromethyl)pyridin-2-amine has been used in the synthesis of complex organic compounds. For instance, it was involved in the Cu(I)-catalyzed double C–H amination for the synthesis of 2-iodo-imidazo[1,2-a]pyridines. These compounds have potential as active pharmaceutical ingredients (Dheer et al., 2016).

Ligand Synthesis in Coordination Chemistry

  • The compound has been used in the preparation of new functional polynitrogenated ligands. These ligands combine aromatic and aliphatic nitrogen atoms, indicating its utility in the synthesis of complex coordination compounds (Chiassai et al., 2019).

Herbicidal Applications

  • In herbicidal research, a derivative of this compound, 5-methyl-N,N-bis[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine, was studied. It was found to inhibit cellulose biosynthesis and undergoes transformation under UV-B light to inhibit the enzyme phytoene desaturase, indicating its potential in developing new herbicides (Wakeham et al., 2021).

properties

IUPAC Name

5-iodo-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2/c7-6(8,9)5-3(10)1-2-4(11)12-5/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZVGYFPJGTYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728745
Record name 5-Iodo-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-6-(trifluoromethyl)pyridin-2-amine

CAS RN

1227596-12-4
Record name 5-Iodo-6-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227596-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 4.8 g (30 mmol) 6-trifluoromethyl-pyridin-2-ylamine and 6.7 g (30 mmol) NIS. Yield after precipitation from the reaction mixture and isolation of additional product from the mother liquid by chromatography in silica gel: 5.73 g (67%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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